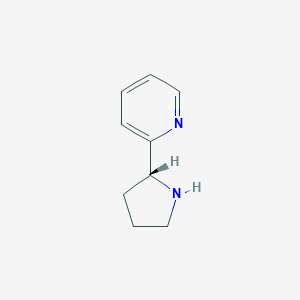

(R)-2-(Pyrrolidin-2-yl)pyridine

Übersicht

Beschreibung

(R)-2-(Pyrrolidin-2-yl)pyridine is a compound that features a pyridine ring substituted with a pyrrolidine ring. This structural motif is prevalent in various chemical contexts, including medicinal chemistry and catalysis, due to its ability to act as a ligand and its presence in biologically active molecules.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through Rh(III) catalysis, which allows the formation of pyridines from α,β-unsaturated oximes and alkynes under mild conditions. The use of different ligands can lead to complementary selectivity in the synthesis process . Additionally, the synthesis of pyrrolidine rings, which are part of the (R)-2-(Pyrrolidin-2-yl)pyridine structure, can be accomplished through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, providing access to various stereochemical patterns .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,6-bis(pyrrolidin-2-yl)pyridine, has been studied, and the synthesis and resolution of different isomers have been reported. These compounds can form stable complexes with metal ions like copper(II) . Single-crystal X-ray diffraction analysis has been used to characterize the crystal structure of similar pyrrolidine-pyridine derivatives, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

(R)-2-(Pyrrolidin-2-yl)pyridine and its derivatives can participate in various chemical reactions. For instance, the synthesis of N-substituted pyrrolidines involves asymmetric functionalization and can lead to high enantiomeric excess . Electrophilic substitution reactions have been employed to synthesize novel pyrrolidine derivatives, which are characterized by spectroscopic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-pyridine derivatives can be inferred from related compounds. For example, the crystal structure and vibrational spectral studies of a pyrrolidine derivative containing a borate ester group have been conducted, providing information on geometric parameters and molecular interactions . Additionally, the stabilization of crystal structures through hydrogen bonding and C-H...π interactions has been observed in similar compounds10.

Relevant Case Studies

Case studies involving the synthesis of pyrrolidine-pyridine derivatives demonstrate the importance of stereochemistry and regioselectivity. For instance, the synthesis of defense alkaloids of the Mexican bean beetle showcases the creation of multiple stereocenters with high purity . Furthermore, the synthesis of pyrrolidines with varied configurations from sugar-derived enones highlights the influence of the starting material's stereochemistry on the final product's configuration .

Wissenschaftliche Forschungsanwendungen

Complex Formation with Copper(II) Ion

(R)-2-(Pyrrolidin-2-yl)pyridine and its derivatives have been utilized in the formation of stable Cu2+ complexes. A study by Bernauer and Gretillat (1989) explored the synthesis and resolution of 2,6-bis(pyrrolidin-2-yl)pyridine isomers, finding that these ligands form very stable complexes with copper(II) ion, with similar behavior observed in both meso and racemic forms for their binary or ternary mixed-ligand complexes with amino acids like alanine and proline (Bernauer & Gretillat, 1989).

Synthesis of Pyrrolidines

Pyrrolidines, which include (R)-2-(Pyrrolidin-2-yl)pyridine derivatives, are important in various applications, notably in medicine and industry. A 2022 study by Żmigrodzka et al. detailed the synthesis of pyrrolidines via [3+2] cycloaddition, emphasizing their potential in creating substances like dyes or agrochemicals (Żmigrodzka et al., 2022).

Asymmetric Synthesis in Medicinal Chemistry

The asymmetric synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines, related to (R)-2-(Pyrrolidin-2-yl)pyridine, has been reported, highlighting its importance in the development of pharmaceuticals. Harrison and O'Brien (2001) demonstrated the sparteine-mediated asymmetric functionalization of N-Boc pyrrolidine, a key step in the synthesis process (Harrison & O'Brien, 2001).

Ligand Dehydrogenation in Ruthenium Trinitrogen Complexes

In a study by Cabort et al. (2002), the reaction of 2,6-bis(pyrrolidin-2-yl)pyridine (LH4) with RuCl3·3H2O in methanol/water mixtures resulted in the formation of octahedral complexes. This highlighted the ligand's role in the dehydrogenation process, integral to the synthesis of ruthenium trinitrogen complexes (Cabort et al., 2002).

Application in Catalysis and Material Science

The derivatives of pyrrolidin-2-yl)pyridine have been explored in the field of catalysis and material science. Halcrow (2005) reviewed the synthesis and complex chemistry of such derivatives, discussing their application in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Safety And Hazards

The compound is corrosive and has a hazard statement of H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Eigenschaften

IUPAC Name |

2-[(2R)-pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCZQFDBSPOUDF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Pyrrolidin-2-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

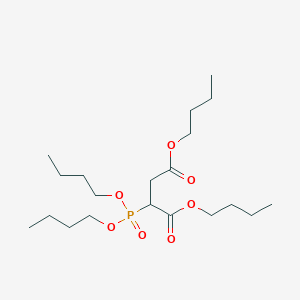

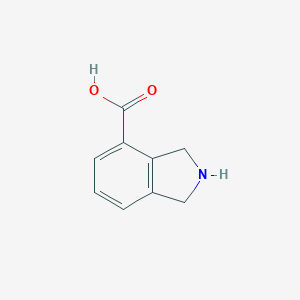

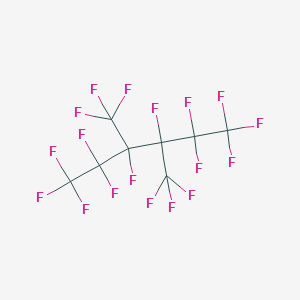

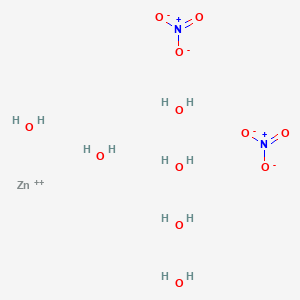

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.